2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as 4-fluoroaniline and 5-(thiophen-3-yl)pyridine. These intermediates undergo a series of reactions, including acylation, coupling, and amide formation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. The use of flow microreactors, for instance, can provide a more sustainable and efficient method for the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with biological targets and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thiophenyl-pyridinyl moiety can interact with various enzymes, receptors, or other biological molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include other fluorophenyl derivatives and thiophenyl-pyridinyl compounds. Examples include:
- 2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including a fluorophenyl group and a thiophen-pyridine moiety, suggest promising interactions with various biological targets.
The molecular formula of this compound is C18H15FN2OS, with a molecular weight of 326.4 g/mol. The compound is characterized by its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H15FN2OS |
Molecular Weight | 326.4 g/mol |
CAS Number | 1787878-67-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity due to its ability to participate in π-π stacking interactions with aromatic amino acids in protein structures. Meanwhile, the thiophen-pyridine moiety can form hydrogen bonds and coordinate with metal ions, which may modulate the activity of various enzymes or receptors involved in disease pathways .
Biological Activities
Recent studies have explored the pharmacological properties of this compound, revealing potential anti-inflammatory and anticancer activities. Key findings include:
- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Anticancer Activity : Preliminary data indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .
Case Studies
Several studies have reported on the synthesis and biological evaluation of this compound:
Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of several derivatives, this compound demonstrated an IC50 value of approximately 10 µM against human colon cancer cells (HCT116), indicating moderate potency compared to standard chemotherapeutic agents .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on tyrosinase, an enzyme implicated in melanin production. The results showed that it could significantly inhibit tyrosinase activity with an IC50 value of 1.73 µM, suggesting its potential application in skin whitening products .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that the presence of the fluorine atom enhances metabolic stability and binding affinity compared to analogs such as chloro or bromo derivatives. This uniqueness may contribute to its superior biological activity.
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | ~10 | Anticancer |
2-(4-chlorophenyl)-N-(pyridin analog) | ~15 | Anticancer |
2-(4-bromophenyl)-N-(pyridin analog) | ~20 | Anticancer |
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-17-3-1-13(2-4-17)8-18(22)21-10-14-7-16(11-20-9-14)15-5-6-23-12-15/h1-7,9,11-12H,8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXPJQNRPAWXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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